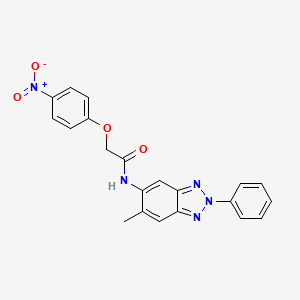
N-(3-acetylphenyl)-3,4,5-triethoxybenzamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-3,4,5-triethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzamide structure substituted with three ethoxy groups. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3,4,5-triethoxybenzamide typically involves the reaction of 3-acetylphenylamine with 3,4,5-triethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-acetylphenyl)-3,4,5-triethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the ethoxy groups.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3,4,5-triethoxybenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound can be used as a probe to investigate cellular processes and interactions. Its ability to interact with specific proteins and enzymes makes it valuable for studying biochemical pathways.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological targets. It can be used in drug discovery and development to identify new treatments for various diseases.
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-acetylphenyl)-3,4,5-triethoxybenzamide: Similar structure with the acetyl group attached to the para position of the phenyl ring.
N-(3-acetylphenyl)-3,4,5-trimethoxybenzamide: Similar structure with methoxy groups instead of ethoxy groups.
N-(3-acetylphenyl)-3,4,5-triethoxybenzoic acid: Similar structure with a carboxylic acid group instead of the amide group.
Uniqueness
N-(3-acetylphenyl)-3,4,5-triethoxybenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of three ethoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications. Additionally, the acetyl group attached to the phenyl ring provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored properties.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-25-18-12-16(13-19(26-6-2)20(18)27-7-3)21(24)22-17-10-8-9-15(11-17)14(4)23/h8-13H,5-7H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOOVHLWGOXXAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-iodo-N-[2-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B3693740.png)
![ethyl 2-cyano-3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylate](/img/structure/B3693747.png)
![2-Tert-butyl-2-methyl-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B3693752.png)

![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B3693768.png)
![N-[3-[(2,4-dichlorophenyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B3693771.png)
![Dimethyl 5-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate](/img/structure/B3693782.png)
![3-[3-(1,3-benzoxazol-2-yl)propyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3693787.png)
![(5E)-5-[[3-chloro-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1-(4-hydroxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3693792.png)





